

3-(Boc-amino)pyrrolidine melting point and boiling point

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Compound of Interest

Compound Name: 3-(*tert*-
Butoxycarbonylamino)pyrrolidine

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An In-depth Technical Guide to the Physicochemical Properties of 3-(Boc-amino)pyrrolidine

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern drug discovery and development, the precise characterization of synthetic intermediates is paramount. **3-(*tert*-Butoxycarbonylamino)pyrrolidine**, a chiral building block of significant interest, serves as a crucial component in the synthesis of numerous pharmaceutical agents. Its physical properties, particularly its melting and boiling points, are not merely data points but critical parameters that govern its purification, handling, storage, and reaction kinetics. This guide provides an in-depth analysis of the melting and boiling points of 3-(Boc-amino)pyrrolidine, encompassing its racemic and enantiopure forms. It details authoritative experimental protocols for their determination, explains the scientific rationale behind these procedures, and offers insights into how these properties influence practical laboratory applications.

Introduction: The Strategic Importance of Physical Properties

3-Aminopyrrolidine is a valuable scaffold in medicinal chemistry, but its free amine is highly reactive and polar. The introduction of the *tert*-butoxycarbonyl (Boc) protecting group yields 3-(Boc-amino)pyrrolidine, a more stable, lipophilic, and manageable intermediate. This

modification fundamentally alters the compound's intermolecular forces, directly impacting its melting and boiling points.

An accurate understanding of these properties is essential for:

- **Purity Assessment:** A sharp, well-defined melting point range is a reliable indicator of high purity. Impurities typically depress and broaden this range.
- **Purification Strategy:** The choice between crystallization and distillation as a final purification step is dictated by the compound's thermal stability and its melting and boiling points. Given its high boiling point, vacuum distillation is often the method of choice.
- **Process Development:** For large-scale synthesis, these parameters are critical for designing safe and efficient heating, cooling, and isolation procedures.
- **Storage and Handling:** The physical state (solid) at ambient temperature, determined by its melting point, informs appropriate storage and handling protocols. Several sources note the compound is air-sensitive and should be stored in a dry, dark place, sometimes under inert gas^{[1][2][3]}.

Core Physicochemical Data for 3-(Boc-amino)pyrrolidine

The physical properties of 3-(Boc-amino)pyrrolidine can vary slightly based on its stereochemistry (racemic vs. enantiopure) and the purity of the sample. The data compiled from various chemical suppliers and databases are summarized below.

Property	(S)-(-)-enantiomer	(R)-(+)-enantiomer	Racemic/Unspecified
Melting Point	50 °C[4][5]; 50-54 °C[2]	50 °C[1][6][7]; 50-54 °C[8]; 76-80 °C[3]	63-68 °C[9]
Boiling Point	112 °C @ 0.25 mmHg[4][5]	286.4 °C (Predicted, 760 mmHg)[1][6]	Not specified
Molecular Formula	C ₉ H ₁₈ N ₂ O ₂ [2]	C ₉ H ₁₈ N ₂ O ₂ [6]	C ₉ H ₁₈ N ₂ O ₂ [9]
Molecular Weight	186.25 g/mol [2]	186.25 g/mol [6]	186.25 g/mol [9]

Insight: The melting point for both the (R) and (S) enantiomers is consistently reported around 50 °C. The wider range (50-54 °C) likely reflects typical purity levels for commercial-grade material. The higher melting point reported for the racemic mixture (63-68 °C) suggests that it may form a more stable crystal lattice (a racemic compound) than the individual enantiomers. The boiling point is high under atmospheric pressure, underscoring the necessity of vacuum distillation for purification to prevent thermal decomposition.

Experimental Protocols for Accurate Determination

The following protocols describe authoritative methods for determining the melting and boiling points of 3-(Boc-amino)pyrrolidine. These procedures are designed to be self-validating, ensuring the generation of reliable and reproducible data.

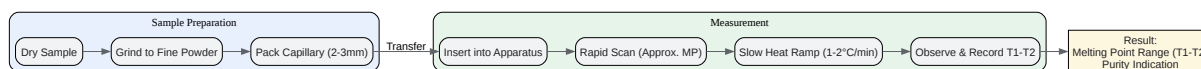
Melting Point Determination via Capillary Method

This method is the gold standard for determining the melting point of a crystalline solid. The causality behind its precision lies in achieving thermal equilibrium between the heating block, the thermometer, and the sample.

Methodology:

- **Sample Preparation:** Ensure the sample of 3-(Boc-amino)pyrrolidine is completely dry and free of solvent. Grind the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat transfer.

- **Capillary Loading:** Pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface. A small, dense sample provides a sharper melting observation.
- **Apparatus Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus. Ensure the thermometer or temperature probe is positioned correctly to accurately measure the block's temperature.
- **Rapid Scan (Optional):** Perform a quick determination by increasing the temperature rapidly to find an approximate melting range.
- **Accurate Determination:** Using a fresh sample, heat the block rapidly to about 15-20 °C below the approximate melting point found in the rapid scan.
- **Slow Heating Ramp:** Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical to allow the system to remain in thermal equilibrium, which is the cornerstone of an accurate measurement.
- **Observation and Recording:** Record two temperatures:
 - T₁: The temperature at which the first drop of liquid appears.
 - T₂: The temperature at which the entire sample becomes a clear liquid.
 - The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow (< 2 °C).



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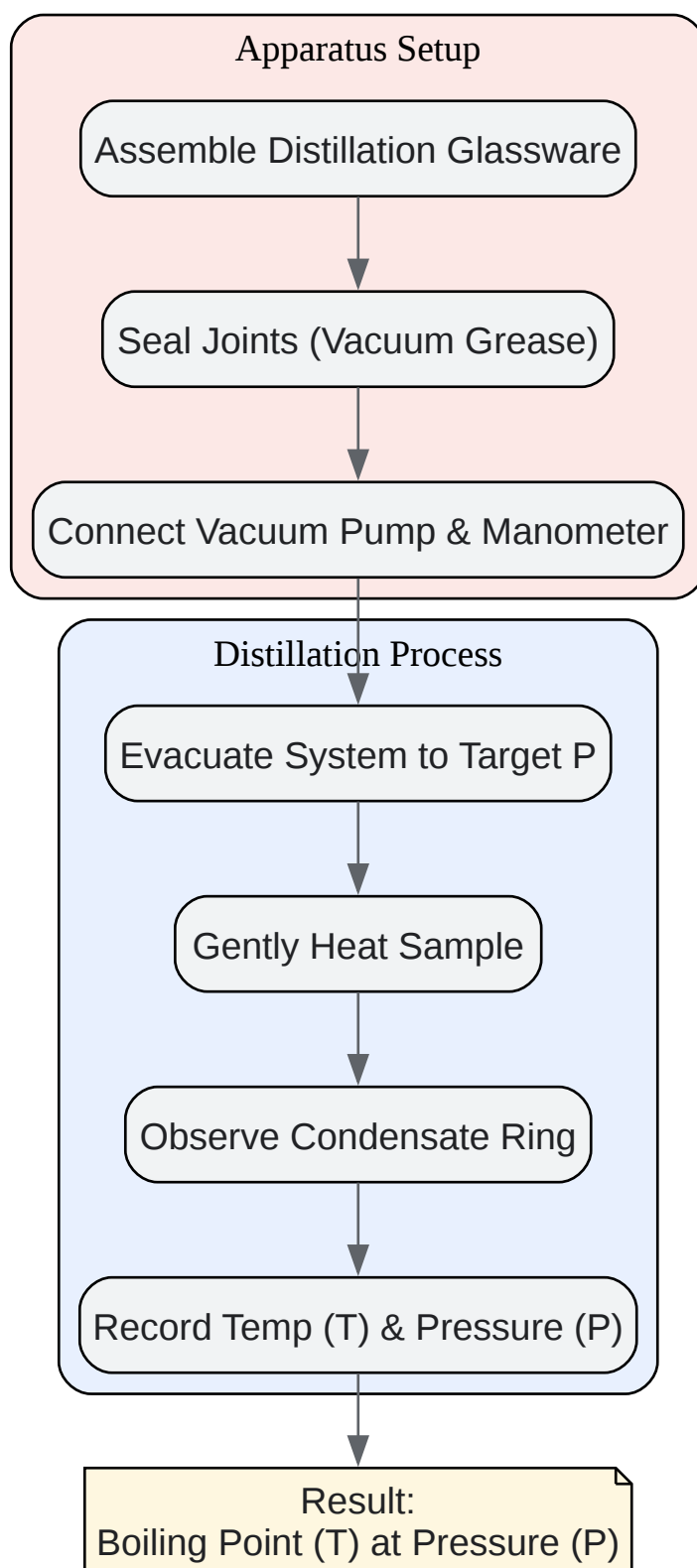
Caption: Workflow for Melting Point Determination.

Boiling Point Determination via Vacuum Distillation

For high-boiling compounds like 3-(Boc-amino)pyrrolidine, determining the boiling point at atmospheric pressure can lead to decomposition. Vacuum distillation lowers the pressure, thereby reducing the temperature required for boiling.

Methodology:

- **Apparatus Assembly:** Assemble a microscale distillation apparatus. The setup must be securely clamped and include a heat source (heating mantle), a distillation flask containing the liquid sample and a boiling chip or magnetic stir bar (to ensure smooth boiling), a condenser, a vacuum adapter, and a collection flask.
- **System Seal:** Ensure all glass joints are properly sealed with vacuum grease to maintain a stable, low-pressure environment. This is a critical self-validating step; a leaky system will give an erroneously high and unstable boiling point reading.
- **Vacuum Application:** Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 0.25 mmHg). Monitor the pressure with a manometer.
- **Heating:** Begin gently heating the distillation flask.
- **Observation and Recording:** The boiling point is the temperature at which the liquid boils and a steady ring of condensate moves up the distillation head. Record the temperature from a thermometer with its bulb placed just below the side arm leading to the condenser.
- **Data Reporting:** The boiling point must be reported with the corresponding pressure (e.g., 112 °C / 0.25 mmHg).



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Caption: Workflow for Boiling Point Determination under Vacuum.

Conclusion: From Data to Application

The melting and boiling points of 3-(Boc-amino)pyrrolidine are foundational data for any researcher or process chemist. A melting point around 50 °C for the enantiopure forms and a higher range for the racemic mixture, combined with a high boiling point that necessitates vacuum distillation, provides a clear physicochemical profile. By employing the rigorous, self-validating protocols described herein, scientists can ensure the quality of their material, optimize purification strategies, and build a robust foundation for the successful development of novel therapeutics.

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